1-[(tert-Butoxy)methyl]-1-(chloromethyl)cyclopropane
CAS No.:
Cat. No.: VC17636420
Molecular Formula: C9H17ClO
Molecular Weight: 176.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17ClO |
|---|---|
| Molecular Weight | 176.68 g/mol |
| IUPAC Name | 1-(chloromethyl)-1-[(2-methylpropan-2-yl)oxymethyl]cyclopropane |
| Standard InChI | InChI=1S/C9H17ClO/c1-8(2,3)11-7-9(6-10)4-5-9/h4-7H2,1-3H3 |
| Standard InChI Key | AJVYHKHLBCILOT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OCC1(CC1)CCl |
Introduction
Structural and Physicochemical Properties
The molecular formula of 1-[(tert-Butoxy)methyl]-1-(chloromethyl)cyclopropane is CHClO, with a molecular weight of 174.67 g/mol. The cyclopropane ring introduces substantial angle strain, increasing the compound’s potential energy and reactivity compared to non-cyclic alkanes . The tert-butoxy methyl group (-O-C(CH)) contributes steric bulk, which influences regioselectivity in subsequent reactions. Meanwhile, the chloromethyl (-CHCl) group acts as an electrophilic site, susceptible to nucleophilic substitution or elimination reactions.
Key spectroscopic data inferred from analogous compounds include:
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H NMR: Signals near δ 1.20 ppm (9H, singlet, tert-butyl), δ 3.40–3.60 ppm (2H, multiplet, -CHCl), and δ 1.10–1.30 ppm (4H, multiplet, cyclopropane ring protons) .
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IR Spectroscopy: Stretching vibrations at ~1100 cm (C-O-C ether) and ~600 cm (C-Cl) .
The compound’s logP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate hydrophobicity, which aligns with trends observed in tert-butoxy-containing molecules .
Synthetic Methodologies
Cyclopropanation Strategies
The synthesis of 1-[(tert-Butoxy)methyl]-1-(chloromethyl)cyclopropane likely begins with cyclopropanation of a suitable alkene precursor. Patent CN104447293A outlines a general approach for cyclopropane derivatives using methacrylic acid derivatives and trihalides (e.g., CHI) in the presence of a base (e.g., NaOH). For this compound, a modified protocol could involve:
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Substrate Preparation: Methacryloyl chloride reacted with tert-butanol to form tert-butyl methacrylate.
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Cyclopropanation: Treatment with diiodomethane and sodium hydride in tetrahydrofuran (THF) to yield 1-(tert-butoxy)methylcyclopropane.
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Chlorination: Free-radical chlorination of the methyl group using Cl under UV light or employing N-chlorosuccinimide (NCS) with a radical initiator .
Alternative Routes
Reactivity and Functionalization
The chloromethyl group’s electrophilicity enables diverse transformations:
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Nucleophilic Substitution: Reaction with amines (e.g., piperidine) yields 1-[(tert-butoxy)methyl]-1-(aminomethyl)cyclopropane, a potential pharmacophore .
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Elimination: Treatment with strong bases (e.g., KOtBu) may produce cyclopropene derivatives, though this pathway is less favorable due to steric hindrance from the tert-butoxy group.
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Hydrolysis: Under acidic conditions, the tert-butoxy group is cleaved to form 1-(hydroxymethyl)-1-(chloromethyl)cyclopropane, which can further oxidize to dicarboxylic acids .
The compound’s pKa values, extrapolated from similar structures , suggest that the cyclopropane ring’s hydrogens are weakly acidic (pKa ~45–50), while the chloromethyl group’s α-hydrogens exhibit moderate acidity (pKa ~25–30), facilitating deprotonation in strong bases.
Applications in Organic Synthesis
1-[(tert-Butoxy)methyl]-1-(chloromethyl)cyclopropane serves as a versatile building block:
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Pharmaceutical Intermediates: Its strained ring and bifunctional groups make it ideal for synthesizing bioactive molecules, such as protease inhibitors or antiviral agents .
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Polymer Chemistry: The compound can initiate ring-opening polymerization to form cyclopropane-containing polymers with unique mechanical properties.
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Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids enable the introduction of aromatic moieties .
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